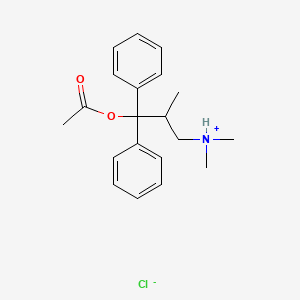
1-Acetoxy-3-dimethylamino-1,1-diphenyl-2-methylpropane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetoxy-3-dimethylamino-1,1-diphenyl-2-methylpropane hydrochloride is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes an acetoxy group, a dimethylamino group, and a diphenylmethyl group. It is commonly used in various chemical reactions and has significant implications in the fields of chemistry, biology, medicine, and industry.
準備方法
The synthesis of 1-Acetoxy-3-dimethylamino-1,1-diphenyl-2-methylpropane hydrochloride involves several steps. The primary synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of diphenylmethanol with acetic anhydride to form the acetoxy intermediate.
Introduction of the Dimethylamino Group: The intermediate is then reacted with dimethylamine under controlled conditions to introduce the dimethylamino group.
Final Conversion to Hydrochloride Salt: The final step involves the conversion of the compound to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial production methods typically involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels.
化学反応の分析
1-Acetoxy-3-dimethylamino-1,1-diphenyl-2-methylpropane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles such as halides or hydroxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts like palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Acetoxy-3-dimethylamino-1,1-diphenyl-2-methylpropane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides, esters, and other functional groups.
Biology: The compound is used in biochemical assays to study enzyme kinetics and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1-Acetoxy-3-dimethylamino-1,1-diphenyl-2-methylpropane hydrochloride involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, while the dimethylamino group can participate in nucleophilic reactions. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function.
類似化合物との比較
1-Acetoxy-3-dimethylamino-1,1-diphenyl-2-methylpropane hydrochloride can be compared with other similar compounds, such as:
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: This compound is also used as a reagent in organic synthesis and has similar applications in the formation of amides and esters.
N,N’-Dicyclohexylcarbodiimide: Another commonly used reagent in organic synthesis, known for its role in peptide coupling reactions.
N,N’-Diisopropylcarbodiimide: Similar to the above compounds, it is used in the synthesis of peptides and other organic molecules.
The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications in various fields.
特性
CAS番号 |
63905-77-1 |
|---|---|
分子式 |
C20H26ClNO2 |
分子量 |
347.9 g/mol |
IUPAC名 |
(3-acetyloxy-2-methyl-3,3-diphenylpropyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C20H25NO2.ClH/c1-16(15-21(3)4)20(23-17(2)22,18-11-7-5-8-12-18)19-13-9-6-10-14-19;/h5-14,16H,15H2,1-4H3;1H |
InChIキー |
QHMIESFIOZHTJY-UHFFFAOYSA-N |
正規SMILES |
CC(C[NH+](C)C)C(C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


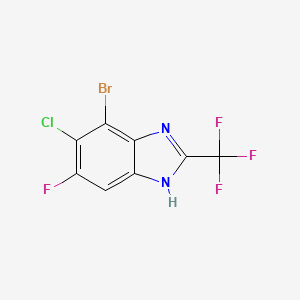

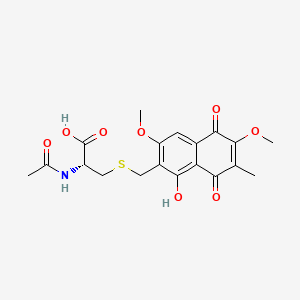
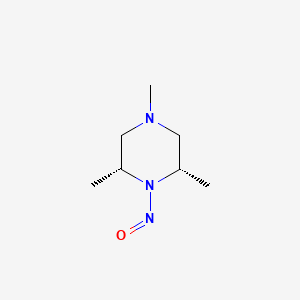
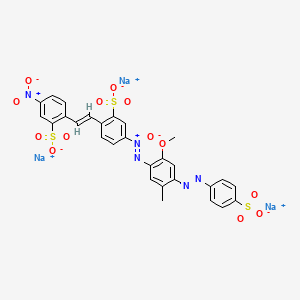



![[R-(R*,R*)]-2-[2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-2-oxoethyl hexadecanoate](/img/structure/B13778291.png)
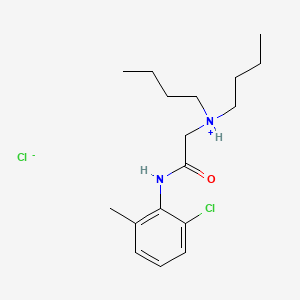
![diethyl-[3-[2-[hydroxy(diphenyl)methyl]phenoxy]propyl]-methylazanium;4-methylbenzenesulfonate](/img/structure/B13778300.png)
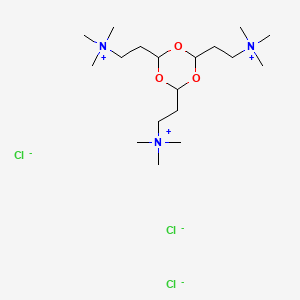
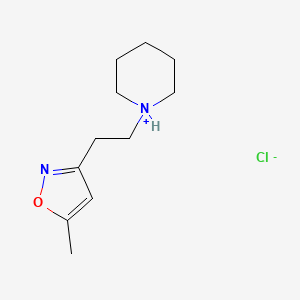
![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[(1,2,3,4-tetrahydro-2,4-dioxo-6-quinazolinyl)azo]-](/img/structure/B13778317.png)
